
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-chloro-alpha,alpha,alpha-trifluorotoluene. It is a clear, colorless liquid with the molecular formula C7D4ClF3 and a molecular weight of 184.58 g/mol. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and environmental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For small-scale laboratory preparations, 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution: Products include various substituted benzotrifluorides.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is the corresponding toluene derivative.
Applications De Recherche Scientifique
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is used in a wide range of scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Environmental Studies: The compound is used as a tracer in environmental monitoring and studies of pollutant behavior.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: The compound is used in the production of specialty chemicals, including solvents and intermediates for agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves its interaction with various molecular targets and pathwaysThe deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
4-Chlorobenzotrifluoride: A compound with similar chemical properties, used in the production of polyurethane finishes, adhesives, and pigments.
Uniqueness
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the detailed investigation of reaction mechanisms and pathways, providing insights that are not possible with non-deuterated analogs.
Propriétés
Numéro CAS |
1219804-33-7 |
|---|---|
Formule moléculaire |
C7H4ClF3 |
Poids moléculaire |
184.579 |
Nom IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
Clé InChI |
QULYNCCPRWKEMF-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl |
Synonymes |
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


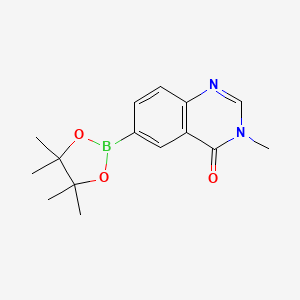
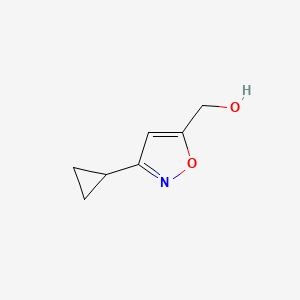
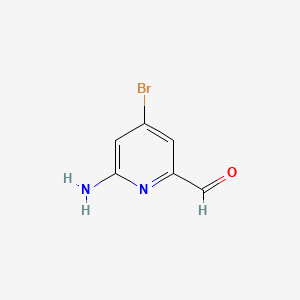
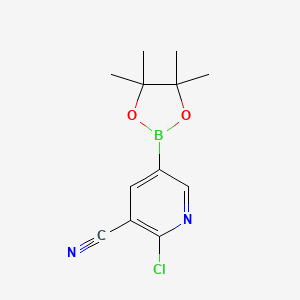
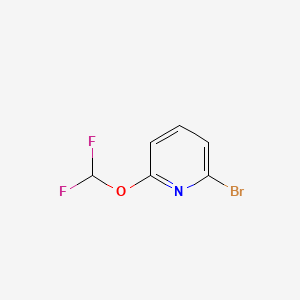
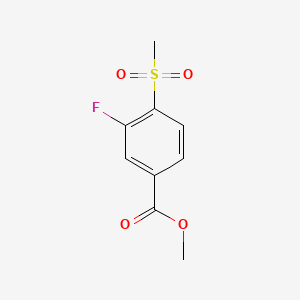
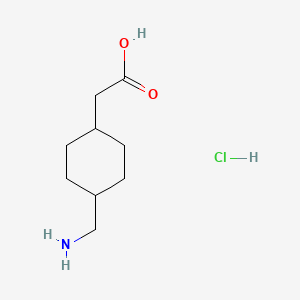
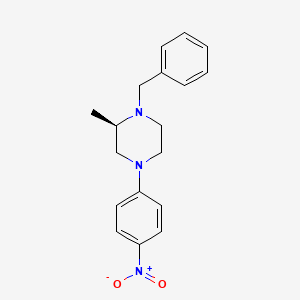
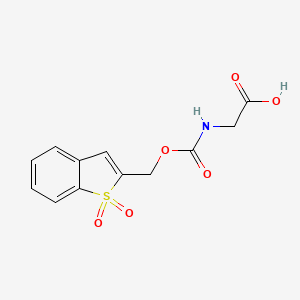
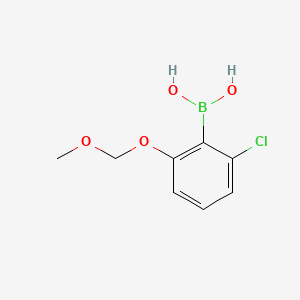
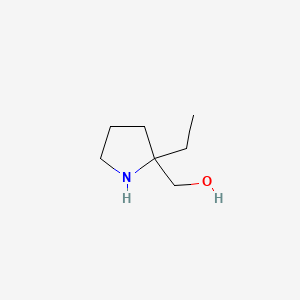
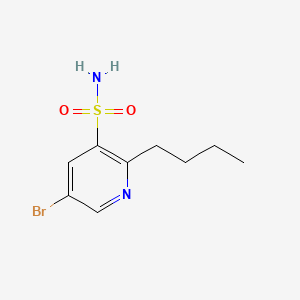

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
